Home > Products > Screening Compounds P6558 > N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide
N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide -

N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide

Catalog Number: EVT-5147425
CAS Number:
Molecular Formula: C21H17Cl3N2O3
Molecular Weight: 451.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several papers describe the synthesis of Rimonabant and its analogs, outlining modifications at different positions of the pyrazole core. [, ] The general synthetic strategy involves the reaction of substituted pyrazole-3-carboxylic acids with various amines, including piperidine, to form the carboxamide moiety.

Molecular Structure Analysis

Rimonabant consists of a pyrazole ring substituted with a 4-chlorophenyl group at the 5-position, a 2,4-dichlorophenyl group at the 1-position, a methyl group at the 4-position, and a carboxamido group at the 3-position, with piperidine as the terminal amine. [, ] These structural features are crucial for its high affinity and selectivity for the CB1 receptor.

Mechanism of Action

Rimonabant acts as an inverse agonist at the CB1 receptor, meaning it binds to the receptor and stabilizes it in an inactive conformation. [, , , , , ] This contrasts with neutral antagonists that simply block agonist binding without affecting the receptor's basal activity. Rimonabant's inverse agonism is attributed to its interaction with specific amino acid residues within the CB1 receptor binding site, particularly Lys3.28(192). []

Physical and Chemical Properties Analysis

Although not extensively discussed in the provided papers, Rimonabant's physicochemical properties, such as lipophilicity and solubility, are important for its pharmacokinetic profile and ability to cross the blood-brain barrier. [] Structural modifications, such as those explored in the synthesis papers, can significantly impact these properties.

Applications
  • Obesity: Rimonabant effectively reduced food intake and body weight in rodents and humans by antagonizing CB1 receptor activity. [, ]
  • Smoking Cessation: It showed promise in preclinical and clinical trials for aiding smoking cessation, potentially by reducing the rewarding effects of nicotine. []
  • Neurological Disorders: Studies explored its potential in treating epilepsy, multiple sclerosis, and other neurological disorders by modulating neuronal excitability via CB1 receptor antagonism. [, ]
Future Directions
  • Developing novel CB1 antagonists/inverse agonists with improved safety profiles by targeting specific CB1 receptor conformations or exploring allosteric modulation. [, ]

Rimonabant (SR141716A)

Compound Description: Rimonabant, chemically known as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist for the CB1 cannabinoid receptor [, , , , , , ]. It has been investigated for its potential therapeutic effects in various conditions, including obesity, addiction, and neurological disorders [, , ]. Rimonabant's mechanism of action involves blocking the effects of endocannabinoids, which are naturally occurring signaling molecules that bind to CB1 receptors.

N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

Compound Description: This compound represents a modification of the rimonabant structure, with an iodine atom replacing the chlorine atom at the para position of the phenyl ring attached to the 5-position of the pyrazole core []. This substitution is intended to enhance its properties as a potential SPECT (single photon emission computed tomography) imaging agent due to the gamma-emitting nature of iodine isotopes.

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: This compound serves as an analog of rimonabant designed to explore the role of the carboxamide group at the 3-position of the pyrazole ring in receptor binding and functional activity []. Unlike rimonabant, which acts as an inverse agonist, VCHSR behaves as a neutral antagonist at the CB1 receptor. This difference in pharmacological profile highlights the significant impact of structural modifications on ligand-receptor interactions and functional outcomes.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

Compound Description: This compound represents another modification of the rimonabant structure []. In this case, the piperidine ring of the carboxamide group has been replaced with a 3-pyridylmethyl substituent. This alteration likely influences the compound's pharmacological profile, particularly its interactions with the CB1 receptor.

(rac)-N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide

Compound Description: This compound is a racemic mixture of a dihydropyrazole analog of rimonabant []. It belongs to a class of compounds investigated for their potential as cannabinoid receptor modulators. Notably, this compound exists in various hydrated forms, including a monohydrate, which can influence its physicochemical properties and potentially its pharmacological activity.

Properties

Product Name

N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide

Molecular Formula

C21H17Cl3N2O3

Molecular Weight

451.7 g/mol

InChI

InChI=1S/C21H17Cl3N2O3/c1-2-3-20(27)25-13-5-7-15(23)17(11-13)26-21(28)19-9-8-18(29-19)14-6-4-12(22)10-16(14)24/h4-11H,2-3H2,1H3,(H,25,27)(H,26,28)

InChI Key

FUVVLNXERFTNLC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.